molecular formula C7H6ClNO3 B183053 2-Chloro-1-methoxy-3-nitrobenzene CAS No. 3970-39-6

2-Chloro-1-methoxy-3-nitrobenzene

Cat. No. B183053
CAS RN: 3970-39-6
M. Wt: 187.58 g/mol
InChI Key: XVBAPYDWAVGVGW-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H6ClNO3. It has a molecular weight of 187.58 g/mol . The IUPAC name for this compound is 2-chloro-1-methoxy-3-nitrobenzene .


Physical And Chemical Properties Analysis

2-Chloro-1-methoxy-3-nitrobenzene has a molecular weight of 187.58 g/mol. It has a topological polar surface area of 55 Ų and a complexity of 171. It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

2-Chloro-1-methoxy-3-nitrobenzene is a chemical compound with the CAS Number: 3970-39-6 . It’s a solid substance at ambient temperature with a molecular weight of 187.58 . The compound has a boiling point of 93-95°C .

While specific applications of 2-Chloro-1-methoxy-3-nitrobenzene in scientific research are not readily available, compounds similar to it, such as 1-Chloro-2-nitrobenzene, have been used in the synthesis of 1-hydroxybenzotriazole derivatives . This reaction is strongly catalyzed by H-Faujasite-720 (zeolite) .

In addition, nitro compounds, in general, have been used in the preparation of trinitrobenzene . Methylbenzene is converted more readily to the trinitro derivative and this substance, on oxidation and decarboxylation, yields 1,3,5-trinitrobenzene .

In addition, nitro compounds, in general, have been used in the preparation of trinitrobenzene . Methylbenzene is converted more readily to the trinitro derivative and this substance, on oxidation and decarboxylation ( Section 18-4 ), yields 1,3,5-trinitrobenzene .

Safety And Hazards

2-Chloro-1-methoxy-3-nitrobenzene is classified as having acute toxicity if swallowed (Category 4, H302). Safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

2-chloro-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBAPYDWAVGVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497039
Record name 2-Chloro-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methoxy-3-nitrobenzene

CAS RN

3970-39-6
Record name 2-Chloro-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The nitrophenol starting material C2 (1.3 g; 7.49 mmol) was dissolved in DMF (10 mL) and to this solution was added ground cesium carbonate (2.92 g; 8.96 mmol), followed by MeI (1.4 mL; 22.5 mmol). The mixture was stirred at room temperature overnight. The DMF was evaporated in vacuo and the residue taken up in ether (150 mL), washed with water (150 mL), brine (4×100 mL), and then dried over (MgSO4). The organic phase was filtered and evaporated to afford the crude 2-chloro-3-nitroanisole C3 (98%; 1.38 g) as an orange solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
1.3 g
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reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.92 g
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reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture consisting of 15.5 g (92.26 mmol) 2-methoxy-6-nitro-phenylamine, 31 ml water and 31 ml conc. HCl, a solution of 6.36 g (92.26 mmol) NaNO2 in 38 ml water is slowly added dropwise at −10° C.-0° C. After stirring for 0.5 h the mixture is slowly added to a solution of 11.88 g (120 mmol) CuCl in 93 ml conc. HCl. After completion of the addition stirring is continued for 1.5 h at room temperature and for 0.5 h at reflux temperature. The reaction mixture is allowed to cool to room temperature and is poured on water and extracted (3×) with ethyl acetate. The combined organic layers are washed with water (2×) and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=3:1) to afford 12.69 of the title compound as a crystalline solid.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.36 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Name
Quantity
93 mL
Type
reactant
Reaction Step Four
Name
Quantity
11.88 g
Type
catalyst
Reaction Step Four
Name
Quantity
31 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Xi, M Wang, W Jia, M Yang, J Hu, J Jin… - Journal of Medicinal …, 2019 - ACS Publications
… Methyl 4-chloro-3-methoxy-5-nitrobenzoate (5a) and 2-chloro-1-methoxy-3-nitrobenzene (5b) were both commercially available. Initially, methyl 4-chloro-3-methoxy-5-nitrobenzoate (5a…
Number of citations: 40 pubs.acs.org
J Yang, WQ Yang, YY Zhang, Y Ma, ML Ma - Asian Journal of Chemistry, 2013
Number of citations: 0

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